molecular formula C8H8ClN3 B3009400 6-Chloro-1-methylbenzimidazol-2-amine CAS No. 925460-91-9

6-Chloro-1-methylbenzimidazol-2-amine

Cat. No.: B3009400
CAS No.: 925460-91-9
M. Wt: 181.62
InChI Key: NSJJFVCJPRXNRE-UHFFFAOYSA-N
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Description

6-Chloro-1-methylbenzimidazol-2-amine is a versatile chemical compound with significant scientific potential. This compound is part of the benzimidazole family, which is known for its diverse applications in various research fields due to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylbenzimidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with methyl isocyanate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylbenzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the chlorine atom or modifying the amine group .

Scientific Research Applications

6-Chloro-1-methylbenzimidazol-2-amine finds applications in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylbenzimidazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazol-2-amine, 6-chloro-1-methyl-: Shares a similar structure but may have different functional groups.

    Other substituted benzimidazoles: Compounds with different substituents on the benzimidazole ring, such as 2-methylbenzimidazole or 5-chlorobenzimidazole.

Uniqueness

6-Chloro-1-methylbenzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Chloro-1-methylbenzimidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological mechanisms, and therapeutic potential, supported by relevant research findings and data.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the synthesis of numerous derivatives with potential biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion to different amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of chlorine with other groupsSodium methoxide, potassium tert-butoxide

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It has been studied for its inhibitory effects on various cancer cell lines, particularly through its interaction with protein kinases such as CK1δ.

Case Study: CK1δ Inhibition
A study demonstrated that derivatives of this compound showed significant inhibition of CK1δ activity. The most effective compound exhibited an IC50 value of 98.6 nM, indicating strong potency against this target. This inhibition is particularly relevant in the context of cancers where CK1δ is overexpressed, such as glioblastoma and colorectal cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Benzimidazole derivatives are known to interact with microbial enzymes and disrupt vital cellular processes.

Research Findings:
A review highlighted various benzimidazole derivatives exhibiting antimicrobial activity against a range of pathogens. While specific data for this compound was limited, its structural similarities suggest potential efficacy against bacterial and fungal infections .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes such as CK1δ, modulating their activity and disrupting signaling pathways involved in cell proliferation.
  • Microtubule Disruption : Similar to other benzimidazole derivatives, it may interfere with microtubule polymerization, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

Table 2: Comparison with Similar Compounds

Compound NameIC50 (nM)Biological Activity
5-Bromo-6-chloro-1-methylbenzimidazol-2-amine485CK1δ Inhibition
6-Chloro-benzimidazoleVariesAntimicrobial and anticancer effects
Unsubstituted benzimidazole>1000Less potent than substituted variants

Properties

IUPAC Name

6-chloro-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJFVCJPRXNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925460-91-9
Record name 6-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
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